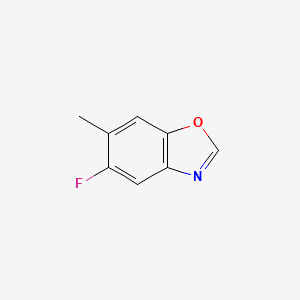

5-Fluoro-6-methylbenzoxazole

Description

Significance of Benzoxazole (B165842) Scaffolds in Contemporary Chemical Science

The benzoxazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in medicinal and materials chemistry. researchgate.netthieme-connect.com Its planarity and aromatic nature provide a robust framework for the development of a wide array of functionalized molecules. researchgate.net Benzoxazoles are integral components in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. researchgate.netwisdomlib.orgd-nb.info The versatility of the benzoxazole core allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties to achieve desired biological or material characteristics. thieme-connect.com

Rationale for Fluorination in Heterocyclic Systems

The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in modern drug discovery and materials science. numberanalytics.comtandfonline.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules. numberanalytics.com Its small size allows it to mimic a hydrogen atom sterically, while its strong electron-withdrawing nature can significantly alter the acidity, basicity, metabolic stability, and binding affinity of the parent molecule. tandfonline.comrsc.org The incorporation of fluorine can lead to enhanced lipophilicity and bioavailability, crucial parameters for the efficacy of pharmaceutical agents. numberanalytics.comrsc.org In many instances, fluorination has been shown to improve the biological potency and selectivity of heterocyclic compounds. nih.govresearchgate.net

Specific Research Focus on 5-Fluoro-6-methylbenzoxazole

The compound this compound represents a specific intersection of the advantageous benzoxazole scaffold and the strategic incorporation of fluorine. The presence of a fluorine atom at the 5-position and a methyl group at the 6-position on the benzoxazole ring creates a unique electronic and steric environment. smolecule.com This substitution pattern is of particular interest to researchers for its potential to modulate the compound's reactivity and biological activity. smolecule.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| CAS Number | 1935266-18-4 |

This data is compiled from various chemical suppliers and databases. azurewebsites.netbldpharm.com

Synthesis of this compound and its Derivatives

The synthesis of this compound and related derivatives often involves multi-step protocols. A common starting material is 3-chloro-4-fluorophenol. nih.gov Key reaction steps can include:

Nitration: Introduction of a nitro group, often regioselectively. nih.gov

Piperazinylation: The substitution of a leaving group with a piperazine (B1678402) moiety. nih.gov

Reductive Cyclization: Formation of the benzoxazole ring from a substituted 2-aminophenol (B121084) precursor. smolecule.comnih.gov

One reported synthesis involves the nitration of 3-chloro-4-fluorophenol, followed by reaction with an aryl piperazine and subsequent reductive cyclization to yield 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles. nih.gov Another general approach for benzoxazole synthesis is the condensation of o-aminophenols with aldehydes or carboxylic acids. researchgate.net

Research Applications

The unique structural features of this compound and its derivatives make them valuable intermediates and building blocks in several areas of research:

Medicinal Chemistry: As a scaffold for the synthesis of potentially new therapeutic agents. The combination of the benzoxazole core, fluorine, and a methyl group can be explored for developing novel anticancer and antimicrobial compounds. d-nb.infosmolecule.com

Organic Synthesis: As a versatile building block for the construction of more complex heterocyclic systems. smolecule.com

Materials Science: The fluorescent properties of some benzoxazole derivatives suggest potential applications in the development of organic light-emitting diodes (OLEDs) and other electro-optical materials. mdpi.comcymitquimica.com Studies on related fluorinated benzoxazoles have shown their utility in liquid crystal applications. mdpi.comtandfonline.com

Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

5-fluoro-6-methyl-1,3-benzoxazole |

InChI |

InChI=1S/C8H6FNO/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3 |

InChI Key |

JJWZWQSBEJAZTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1F)N=CO2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 Fluoro 6 Methylbenzoxazole

Electrophilic Aromatic Substitution Patterns in Fluorinated Benzoxazoles

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. The regiochemical outcome and the rate of reaction are heavily influenced by the substituents present on the benzene (B151609) ring.

Fused Oxazole (B20620) Ring: The oxygen atom of the oxazole ring can donate electron density to the benzene ring through resonance, which would tend to activate the ring towards electrophilic attack. Conversely, the nitrogen atom is electron-withdrawing, which deactivates the ring. The net effect is generally a weak deactivation compared to benzene itself.

Methyl Substituent (at C-6): The methyl group is an activating group. wikipedia.org It donates electron density to the ring through hyperconjugation and a weak inductive effect (+I). This increases the nucleophilicity of the ring, making the reaction faster than that of unsubstituted benzene. The methyl group is an ortho, para-director. studysmarter.co.uk

| Substituent | Position | Electronic Effect | Ring Activity | Directing Effect |

| Fluoro | 5 | -I > +R | Deactivating | ortho, para |

| Methyl | 6 | +I, Hyperconjugation | Activating | ortho, para |

| Fused Oxazole | - | Net -I | Deactivating | Complex |

The positions available for electrophilic substitution on the 5-fluoro-6-methylbenzoxazole ring are C-2, C-4, and C-7. Position C-3 is occupied by a nitrogen atom, and positions C-5 and C-6 are already substituted. General studies on benzoxazole (B165842) indicate that electrophilic substitution, such as nitration, predominantly occurs at the C-6 position in the unsubstituted ring. globalresearchonline.net However, in this substituted derivative, the directing effects of the existing groups will determine the outcome.

Substitution on the Benzene Ring (C-4 and C-7):

The fluoro group at C-5 directs ortho and para. The ortho positions are C-4 and C-6. The para position is C-2 (within the oxazole ring, which is generally not favored for EAS) and C-7 (relative to the benzene ring system). Therefore, the fluoro group directs towards C-4 and C-7.

The methyl group at C-6 directs ortho and para. The ortho positions are C-5 and C-7. The para position is C-2 (in the oxazole ring). Thus, the methyl group strongly directs towards C-7.

Combined Effect: Both substituents direct towards position C-7. The methyl group is an activator, while the fluoro group is a deactivator. The directing effects are therefore cooperative or reinforcing, strongly favoring substitution at the C-7 position . Substitution at C-4 is also possible, being ortho to the fluoro group, but is likely a minor product due to the lack of activation from the methyl group at that position.

Substitution at Position 2 (Oxazole Ring): While some functionalization can occur at the C-2 position, it is generally less susceptible to electrophilic attack compared to the electron-rich benzene ring. nih.gov Direct C-H arylation at this position is possible but typically requires metal catalysis rather than classic EAS conditions. organic-chemistry.org

Substitution at Position 3 (Nitrogen): The nitrogen atom at position 3 has a lone pair of electrons, but it is part of an aromatic system, making it a weak base. It is not susceptible to attack by electrophiles under standard EAS conditions. Reactions at this position would likely involve quaternization with strong alkylating agents.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Position | Directing Influence | Predicted Outcome |

|---|---|---|

| C-7 | ortho to Methyl (activating), para to Fluoro (deactivating) | Major Product |

| C-4 | ortho to Fluoro (deactivating), meta to Methyl (activating) | Minor Product |

Nucleophilic Reactions and Ring Transformations

The benzoxazole ring, while aromatic, contains sites susceptible to nucleophilic attack, particularly at the C-2 position due to the adjacent electronegative oxygen and nitrogen atoms. This can lead to substitution or, under certain conditions, complete ring transformation.

While specific studies on this compound are not available, the reactivity can be inferred from related heterocyclic systems like benzimidazoles. Acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), are highly reactive electrophiles and dipolarophiles. The reaction of DMAD with benzimidazoles, which are structurally similar to benzoxazoles, often proceeds through a nucleophilic attack from the ring nitrogen atom. rsc.org

A plausible mechanism for the reaction of this compound with DMAD would involve the initial nucleophilic attack by the nitrogen atom (N-3) onto one of the sp-hybridized carbons of DMAD. This would form a zwitterionic intermediate. From this intermediate, several pathways are possible, including:

1,3-Dipolar Cycloaddition: Leading to the formation of complex fused-ring systems.

Michael Addition: Followed by proton transfer and rearrangement.

Ring Expansion: Reactions with 1,2-dimethylbenzimidazole (B1296689) have been shown to yield azepino[1,2-a]benzimidazoles. rsc.org

The presence of the fluoro and methyl groups on the benzene ring would primarily exert electronic effects on the nucleophilicity of the N-3 atom, but the general reaction pathway is expected to be dominated by the inherent reactivity of the benzoxazole core with the highly electrophilic acetylenic ester.

The benzoxazole ring can be opened by strong nucleophiles. A notable example is the reaction with secondary amines, which leads to the formation of 2-aminobenzoxazoles. rsc.org This transformation proceeds through a two-step mechanism:

Nucleophilic Ring-Opening: A secondary amine attacks the C-2 position of the benzoxazole ring. This position is electrophilic due to its location between the ring oxygen and nitrogen atoms. The attack leads to the cleavage of the C-O bond, opening the oxazole ring to form a 2-(dialkylamino)phenyl formamide (B127407) intermediate.

Re-cyclization: This intermediate can then undergo an iron-catalyzed oxidative cyclization. In this step, a new C-N bond is formed, eliminating the formyl group and resulting in the formation of a stable 2-aminobenzoxazole (B146116) derivative. rsc.org

This ring-opening and re-cyclization sequence demonstrates the susceptibility of the C-2 position to nucleophilic attack and provides a synthetic route to transform the benzoxazole core into other valuable heterocyclic structures.

The benzoxazole ring is susceptible to hydrolysis, particularly under acidic conditions. rsc.orgresearchgate.net The stability is highly dependent on the pH of the medium. Studies on benzoxazole and 2-methylbenzoxazole (B1214174) have shown that the rate of hydrolysis follows a bell-shaped curve with respect to pH, indicating a complex mechanism. researchgate.net

Mechanism of Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrogen atom (N-3). This increases the electrophilicity of the C-2 carbon, making it more susceptible to nucleophilic attack by water. The attack of water forms a tetrahedral intermediate (a 2-hydroxy-benzoxazoline). researchgate.net The rate-determining step can change with acidity; at low acidity, nucleophilic attack is rate-limiting, while at higher acidities, the breakdown of the tetrahedral intermediate through C-O bond fission becomes rate-limiting. rsc.org This C-O bond cleavage is the predominant pathway and results in the formation of the corresponding 2-aminophenol (B121084) derivative (in this case, 4-fluoro-5-methyl-2-aminophenol).

pH-Dependent Stability: For unsubstituted benzoxazole, the maximum rate of hydrolysis occurs at approximately pH 0.35. For 2-methylbenzoxazole, the peak is shifted to pH 1.35. researchgate.net This indicates that substituents on the benzoxazole ring can significantly influence hydrolytic stability. The electron-donating methyl group at C-2 in 2-methylbenzoxazole likely stabilizes the protonated form, shifting the optimal pH for hydrolysis. For this compound, the electronic effects of the fluoro and methyl groups on the benzene ring would modulate the basicity of the nitrogen atom and thus influence the hydrolysis profile, though the fundamental mechanism of acid-catalyzed ring-opening would remain the same. The compound is expected to be relatively stable at neutral and basic pH.

Hydrolysis Rate Data for Benzoxazole and 2-Methylbenzoxazole

| Compound | pH of Maximum Hydrolysis Rate | Primary Decomposition Product | Reference |

|---|---|---|---|

| Benzoxazole | ~0.35 | 2-Aminophenol | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds like this compound. These methods allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, often under mild conditions and with high functional group tolerance.

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the modification of aromatic and heteroaromatic compounds. mdpi.com For this compound, the primary sites for C-H activation are the C2, C4, and C7 positions. The regioselectivity of these reactions is influenced by the choice of catalyst, directing group (if any), and reaction conditions.

Palladium-catalyzed direct arylation is a prominent method for C-H functionalization. beilstein-journals.org While specific studies on this compound are not extensively documented, related research on benzoxazoles suggests that C2-arylation is a common pathway. beilstein-journals.org The mechanism is generally believed to proceed through a concerted metalation-deprotonation (CMD) pathway or via oxidative addition of an aryl halide to a low-valent palladium species, followed by C-H activation and reductive elimination. mdpi.comnih.gov The electronic nature of the substituents on the benzoxazole ring can influence the rate and selectivity of the reaction. For instance, electron-deficient arenes can sometimes be preferentially arylated. nih.gov

Rhodium and iridium catalysts are also widely employed for C-H functionalization. nih.govnih.gov Iridium-catalyzed C-H borylation, for example, allows for the introduction of a versatile boronic ester group, which can then be subjected to a variety of subsequent cross-coupling reactions. researchgate.netnih.gov The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, favoring the less hindered positions. In the case of this compound, this would likely lead to borylation at the C4 or C7 positions.

A plausible mechanism for the iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle. researchgate.net The active iridium catalyst, typically bearing a bipyridine or phenanthroline ligand, reacts with the diboron (B99234) reagent and the aromatic substrate. Oxidative addition of the C-H bond to the iridium center, followed by reductive elimination, furnishes the borylated product.

| Catalyst System | Coupling Partner | Position Functionalized | Plausible Mechanism |

| Palladium(II) acetate (B1210297) / Ligand | Aryl Halide/Mesylate | C2, C4, or C7 | Concerted Metalation-Deprotonation (CMD) / Oxidative Addition |

| Rhodium(III) complexes | Alkenes/Alkynes | C2 or C7 | C-H Activation/Annulation |

| Iridium(I) complexes / Bipyridine | Bis(pinacolato)diboron | C4 or C7 | Ir(III)/Ir(V) Catalytic Cycle |

Table 1: Overview of Potential C-H Functionalization Strategies for this compound. This table is generated based on reactivity trends of similar benzoxazole derivatives.

To engage in cross-coupling reactions, this compound must first be functionalized with a suitable leaving group, such as a halogen or a triflate. The resulting halo- or triflyloxy-substituted derivative can then participate in a variety of powerful bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide or triflate, catalyzed by a palladium complex. nih.govscispace.comresearchgate.netrsc.orgresearchgate.net For instance, a hypothetical 2-bromo-5-fluoro-6-methylbenzoxazole could be coupled with a wide range of aryl or vinyl boronic acids or esters to generate 2-substituted derivatives. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

The Heck reaction provides a means to couple aryl or vinyl halides with alkenes. lookchem.com A halogenated derivative of this compound could react with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene. The mechanism involves oxidative addition of the halide to Pd(0), migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. researchgate.net

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgresearchgate.net A halo-substituted this compound could be reacted with primary or secondary amines in the presence of a palladium catalyst and a strong base to yield the corresponding amino-substituted benzoxazole. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Organoboron Reagent + Organic Halide/Triflate | C-C | Palladium / Ligand / Base |

| Heck | Alkene + Organic Halide/Triflate | C-C | Palladium / Base |

| Buchwald-Hartwig | Amine + Organic Halide/Triflate | C-N | Palladium / Ligand / Base |

Table 2: Key Cross-Coupling Reactions Applicable to Substituted this compound. This table outlines common cross-coupling reactions and their general components.

Radical Reactions and Photochemical Transformations

The exploration of radical and photochemical reactions of this compound opens avenues to novel chemical transformations that are often complementary to traditional ionic pathways.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. nih.govtue.nlrsc.org For instance, the trifluoromethylation of heterocycles can be achieved using a suitable CF3 radical precursor, a photocatalyst (such as a ruthenium or iridium complex), and a light source. nih.govmst.edu The electronically excited photocatalyst can induce the formation of a trifluoromethyl radical, which then adds to the benzoxazole ring. The regioselectivity of this addition would depend on the electronic properties of the benzoxazole and the nature of the radical. Given the electron-donating methyl group and the electron-withdrawing fluorine, the radical attack might be directed to specific positions on the benzene ring. A plausible mechanism involves single-electron transfer (SET) from the excited photocatalyst to the trifluoromethyl radical precursor, generating the CF3 radical. This radical then adds to the benzoxazole, and a subsequent oxidation and deprotonation sequence yields the trifluoromethylated product. mst.edunih.gov

While specific photochemical transformations of this compound are not well-documented, related benzoxazole derivatives have been shown to undergo interesting photochemical reactions. For example, some benzoxazole-containing compounds exhibit photochromism, undergoing reversible color changes upon exposure to light. Although not a permanent transformation, this highlights the potential for light-induced electronic and structural changes in the benzoxazole scaffold.

| Reaction Type | Reagents | Key Features | Potential Outcome for this compound |

| Photoredox Trifluoromethylation | CF3 Radical Precursor, Photocatalyst, Light | Mild conditions, radical mechanism | Introduction of a CF3 group at a specific position |

| Radical Addition | Radical Initiator, Alkene/Alkyne | Formation of new C-C bonds | Functionalization of the benzoxazole ring or side chain |

Table 3: Potential Radical and Photochemical Reactions of this compound. This table summarizes potential transformations based on established reactivity patterns of similar compounds.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies specifically focusing on This compound are not publicly available. Research providing the specific data required for the outlined topics—including geometry optimization using Density Functional Theory (DFT), analysis of bond lengths, bond angles, dihedral angles, vibrational spectroscopy predictions, Frontier Molecular Orbital (FMO) theory analysis (HOMO and LUMO energies), and Molecular Electrostatic Potential (MEP) mapping—could not be located for this particular compound.

While computational studies have been conducted on various other benzoxazole derivatives, the explicit data for this compound, as requested in the detailed outline, does not appear to be published in the accessible scientific domain. Therefore, it is not possible to generate the requested article with the specified scientifically accurate and detailed research findings.

Computational and Theoretical Studies on 5 Fluoro 6 Methylbenzoxazole

Electronic Structure Analysis and Reactivity Descriptors

Global and Local Reactivity Descriptors

An examination of scholarly databases indicates that specific studies detailing the global and local reactivity descriptors for 5-Fluoro-6-methylbenzoxazole have not been published. Such studies, which are crucial for understanding the chemical behavior of a molecule, typically involve the calculation of properties such as electronegativity, chemical potential, hardness, softness, and the electrophilicity and nucleophilicity indices. These descriptors provide valuable insights into the molecule's reactivity, stability, and the nature of its interactions with other chemical species.

For a comprehensive understanding, a typical data table for such descriptors would include the following, though values for this compound are not available in the current literature:

Table 1: Global Reactivity Descriptors (Hypothetical)

| Descriptor | Symbol | Value (units) |

|---|---|---|

| Electronegativity | χ | Data not available |

| Chemical Potential | µ | Data not available |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

| Electrophilicity Index | ω | Data not available |

Condensed Fukui Functions and Dual Descriptors for Site Selectivity

There are no specific published studies that report the condensed Fukui functions or dual descriptors for this compound. These computational tools are instrumental in predicting the most probable sites for nucleophilic, electrophilic, and radical attacks on a molecule. By analyzing the electron density changes, these functions help in identifying the local reactivity of each atom within the molecule, which is fundamental for predicting reaction mechanisms and designing new synthetic pathways.

A representative data table for condensed Fukui functions would typically present values for each atom in the molecule, as shown in the hypothetical example below:

Table 2: Condensed Fukui Functions for Site Selectivity (Hypothetical)

| Atom | Fukui Function (fk+) for Nucleophilic Attack | Fukui Function (fk-) for Electrophilic Attack | Dual Descriptor (Δfk) |

|---|---|---|---|

| C1 | Data not available | Data not available | Data not available |

| N2 | Data not available | Data not available | Data not available |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stabilization Energies

A Natural Bond Orbital (NBO) analysis for this compound, which would provide detailed insights into its electronic structure, charge distribution, and intramolecular interactions, has not been found in the surveyed scientific literature. NBO analysis is a powerful computational method that translates the complex wave function of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. This analysis quantifies donor-acceptor interactions, which are crucial for understanding hyperconjugation effects and stabilization energies within the molecule.

A summary of NBO analysis findings would typically be presented in a table format, detailing key intramolecular interactions and their stabilization energies. An example of what such a table might look like is provided below:

Table 3: NBO Analysis of Intramolecular Interactions (Hypothetical)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

Thermochemical Investigations

Standard Molar Enthalpies of Formation (Liquid and Gas Phases)

Specific values for the standard molar enthalpies of formation for this compound in either the liquid or gas phase have not been reported in the reviewed literature. The standard molar enthalpy of formation is a critical thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states.

Table 4: Standard Molar Enthalpies of Formation (Hypothetical)

| Phase | Standard Molar Enthalpy of Formation (ΔfHm°) |

|---|---|

| Liquid | Data not available |

Enthalpies of Vaporization and Sublimation

There is no available data on the enthalpies of vaporization or sublimation for this compound. These properties measure the energy required to transform a substance from the liquid to the gas phase (vaporization) or from the solid to the gas phase (sublimation), respectively. They are crucial for understanding phase transitions and intermolecular forces.

Table 5: Enthalpies of Phase Transition (Hypothetical)

| Thermodynamic Process | Enthalpy Change |

|---|---|

| Enthalpy of Vaporization (ΔvapHm°) | Data not available |

Computational Thermochemistry Methods (e.g., G3(MP2)//B3LYP) for Fluorinated Systems

While the G3(MP2)//B3LYP composite method is a high-accuracy computational approach for determining the thermochemical properties of organic molecules, including fluorinated systems, no studies applying this method to this compound have been found. This method combines different levels of theory to achieve a high degree of accuracy in calculating properties like enthalpies of formation. Studies on analogous compounds, such as 2-methylbenzoxazole (B1214174) and 2,5-dimethylbenzoxazole, have successfully employed this methodology, suggesting its suitability for the title compound, should such an investigation be undertaken.

Analysis of Fluorine Substituent Effects on Thermochemical Properties

In studies of benzoxazole-based liquid crystals, the strategic placement of fluorine substituents has been shown to lower melting points and improve the stability of the desired nematic phase by suppressing unwanted smectic phases. mdpi.com For instance, compared to non-fluorinated analogues, fluorinated benzoxazole (B165842) liquid crystals exhibit wider nematic phase intervals and lower melting points, which enhances their solubility and utility in high birefringence liquid crystal mixtures. mdpi.com These effects are attributed to the changes in molecular geometry and dipole moment induced by the fluorine atom, which disrupts crystal lattice formation that favors lower melting temperatures. Theoretical calculations using methods like Density Functional Theory (DFT) can quantify these effects by calculating parameters such as molecular dipole moments, polarizability, and intermolecular interaction energies, providing a predictive framework for designing molecules with desired thermal characteristics.

Table 1: Effect of Fluorination on Thermal Properties of Benzoxazole Derivatives

| Compound Type | Typical Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Benzoxazole Core | Lowers melting point | Alters molecular geometry and dipole moment, disrupting efficient crystal packing. mdpi.com |

| Benzoxazole Liquid Crystals | Widens nematic phase temperature interval | Suppresses the formation of more ordered smectic phases, enhancing thermal stability of the nematic phase. mdpi.com |

| General Substituted Benzoxazoles | Enhances solubility in mixtures | Reduced melting point and altered intermolecular forces improve miscibility with other components. mdpi.com |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving benzoxazole derivatives. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the most energetically favorable pathways.

A cornerstone of mechanistic studies is the identification of transition states (TS) and the calculation of their associated activation energies (ΔG‡). These calculations reveal the kinetic feasibility of a proposed reaction step. For instance, quantum chemical calculations have been employed to probe the mechanism of benzoxazole formation through the oxidative cyclization of imines. In one such study, a concerted reductive elimination pathway was identified as the most plausible mechanism, featuring a key transition state (TS-1) with a computationally determined low reaction barrier of ΔG‡ = 7.6 kcal/mol. researchgate.net This low barrier indicates a kinetically favorable process.

Similarly, computational studies on the aminolysis of 2-benzoxazolinone (B145934), a related structure, investigated three potential mechanisms. The neutral concerted mechanism was found to be the most favorable, proceeding through a four-centered transition state with a rate-determining barrier of approximately 28-29 kcal/mol in the gas phase. nih.gov Such studies showcase how computational analysis can distinguish between competing reaction pathways by quantifying their respective energy barriers.

Table 2: Calculated Activation Energies in Benzoxazole-Related Reactions

| Reaction Studied | Computational Method | Calculated Activation Energy (ΔG‡) | Finding |

|---|---|---|---|

| Benzoxazole formation via oxidative cyclization | DFT | 7.6 kcal/mol | Supports a concerted reductive elimination as the most plausible and kinetically favorable pathway. researchgate.net |

| Thermal helix inversion of a bis(benzoxazole) derivative | DFT | 47.2 kJ/mol (approx. 11.3 kcal/mol) | Identifies the energy barrier for the conformational isomerization of the molecule. acs.org |

| Aminolysis of 2-benzoxazolinone (gas phase) | B3LYP/6-31G* | 28-29 kcal/mol | Determines the rate-limiting step for the ring-opening reaction. nih.gov |

The Kinetic Isotope Effect (KIE) is a powerful computational and experimental tool used to probe reaction mechanisms, particularly to determine if a specific bond is broken or formed in the rate-determining step of a reaction. The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (e.g., hydrogen, ¹H) to the rate of the same molecule with a heavier isotope (e.g., deuterium (B1214612), ²H or D) at the same position.

A primary KIE (kH/kD > 1) is typically observed when a C-H bond is cleaved in the rate-limiting step. This is because the heavier C-D bond has a lower zero-point vibrational energy and requires more energy to break. While specific KIE studies on this compound are not prominent in the literature, this technique could be computationally applied to understand its reactivity. For example, in a hypothetical reaction involving the methyl group, substituting hydrogen with deuterium and calculating the reaction rates would reveal the extent of C-H bond breaking in the transition state. An observed primary KIE would provide strong evidence for a mechanism where this bond cleavage is kinetically significant.

The surrounding solvent can dramatically influence reaction rates and mechanisms. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. nih.govohio-state.edu In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the bulk solvent. ohio-state.edu The solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, thereby capturing the electrostatic effects of solvation.

This approach has been successfully applied to reactions involving benzoxazole-related structures. For example, in the computational study of the aminolysis of 2-benzoxazolinone, the inclusion of solvent effects via PCM significantly lowered the calculated activation barrier. The barrier of 28-29 kcal/mol in the gas phase was reduced to approximately 20-22 kcal/mol in polar solvents like water, ethanol (B145695), and acetonitrile, demonstrating the solvent's role in stabilizing the transition state and accelerating the reaction. nih.gov This highlights the critical importance of including solvent effects in computational models to achieve predictions that accurately reflect experimental reality. ucdavis.edunih.gov

Table 3: Solvent Effects on the Activation Barrier of 2-Benzoxazolinone Aminolysis using PCM

| Solvent Medium | Dielectric Constant (ε) | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | ~28-29 |

| Acetonitrile | 37.5 | ~22 |

| Ethanol | 24.5 | ~20 |

| Water | 78.4 | ~20 |

Data sourced from a computational study on the aminolysis of 2-benzoxazolinone. nih.gov

Computational Investigation of Molecular Interactions

Understanding how molecules interact with each other and with larger biological targets is fundamental to fields like materials science and drug design. Computational methods provide atomic-level insights into these interactions.

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, govern the processes of molecular recognition, self-assembly, and ligand-protein binding. Computational tools are essential for analyzing these complex and relatively weak forces. rsc.org

For benzoxazole derivatives, a key application of these computational methods is in molecular docking. Docking simulations predict the preferred orientation of a molecule (ligand) when bound to a larger target, typically a protein receptor. These simulations evaluate the noncovalent interactions between the ligand and the protein's active site to determine the most stable binding mode and estimate the binding affinity. For example, docking studies have been performed to investigate the interaction modes between novel benzoxazole derivatives and the enzyme Cytochrome P450 1A1 (CYP1A1). nih.gov By analyzing the hydrogen bonds, hydrophobic interactions, and other noncovalent contacts, these studies help explain the structural basis for the compounds' biological activity and can guide the design of more potent and selective analogues. nih.gov

Ligand-Receptor Interaction Modeling for Rational Design

Computational and theoretical studies are pivotal in the rational design of novel therapeutic agents by simulating the interaction between a small molecule (ligand) and its biological target (receptor). For benzoxazole derivatives, these in silico methods, including molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, have been instrumental in understanding and predicting their binding modes and affinities. While specific ligand-receptor interaction modeling studies focusing exclusively on this compound are not extensively detailed in publicly available research, the principles of such studies can be understood from research on closely related benzoxazole-containing compounds.

The primary goal of ligand-receptor interaction modeling is to elucidate the binding conformations of a ligand within the active site of a target protein. This is often achieved through molecular docking simulations. These simulations predict the preferred orientation of a molecule when bound to another to form a stable complex. For instance, in studies involving benzoxazole derivatives as potential anticancer agents, molecular docking has been used to identify key amino acid residues that stabilize the ligand within the binding pocket of receptors like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov The insights gained from these models help in optimizing the lead compound to enhance its potency and selectivity.

Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to establish a correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov These models generate contour maps that illustrate how steric, electrostatic, and hydrophobic fields of a molecule influence its interaction with a receptor. nih.gov Such information is invaluable for the rational design of new derivatives with improved therapeutic profiles.

In the context of designing novel benzoxazole-based therapeutic agents, molecular modeling studies have highlighted the importance of specific interactions. For example, hydrogen bonding, hydrophobic interactions, and pi-pi stacking are often identified as crucial for the stable binding of benzoxazole derivatives to their target receptors. pnrjournal.com The identification of these key interactions provides a roadmap for medicinal chemists to design more effective drugs.

While detailed research findings on the specific ligand-receptor interactions of this compound are not available in the provided search results, the methodologies described for its derivatives would be applicable. A hypothetical molecular docking study for this compound would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant biological target. The results would then be analyzed to predict its binding affinity and interaction patterns.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

NMR spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 5-Fluoro-6-methylbenzoxazole provide a complete map of the proton and carbon frameworks of the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal through-bond connectivity.

In the ¹H NMR spectrum, the aromatic protons on the benzoxazole (B165842) ring system exhibit distinct chemical shifts and coupling patterns. The proton at position 2 (H-2) of the oxazole (B20620) ring typically appears as a singlet in the downfield region. The protons on the benzene (B151609) ring (H-4 and H-7) will appear as singlets or doublets depending on the coupling with the fluorine atom. The methyl protons at position 6 will resonate as a singlet in the upfield region of the spectrum. The presence of the electronegative fluorine atom at position 5 will influence the chemical shifts of adjacent protons, particularly H-4, through space and through bond effects.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the benzoxazole ring system will resonate in the aromatic region of the spectrum. The carbon atom attached to the fluorine (C-5) will show a large one-bond coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. The methyl carbon will appear in the upfield aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| H-2 | ~8.1 | - | - |

| H-4 | ~7.5 | - | ³JHF ≈ 8-10 |

| H-7 | ~7.3 | - | ⁴JHF ≈ 2-4 |

| -CH₃ | ~2.4 | ~15 | - |

| C-2 | - | ~152 | - |

| C-3a | - | ~149 | - |

| C-4 | - | ~110 (d) | ²JCF ≈ 20-25 |

| C-5 | - | ~159 (d) | ¹JCF ≈ 240-250 |

| C-6 | - | ~125 (d) | ²JCF ≈ 15-20 |

| C-7 | - | ~115 (d) | ³JCF ≈ 5-8 |

| C-7a | - | ~142 | - |

| -CH₃ | - | ~15 | - |

(Note: The data in this table are predicted values based on known chemical shift ranges for similar benzoxazole structures and general principles of NMR spectroscopy. Actual experimental values may vary.)

¹⁹F NMR spectroscopy is a highly sensitive technique used to probe the environment of fluorine atoms within a molecule. With a 100% natural abundance of the ¹⁹F nucleus and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent tool for structural analysis of fluorinated compounds.

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at position 5. The chemical shift of this signal is sensitive to the electronic effects of the substituents on the benzoxazole ring. The fluorine signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons, H-4 and H-7. The magnitude of these coupling constants provides valuable information for confirming the position of the fluorine atom on the aromatic ring.

Computational chemistry offers powerful tools for predicting NMR parameters, which can aid in the assignment of complex spectra and validate experimental findings. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

This method involves performing density functional theory (DFT) calculations on the optimized geometry of the molecule. By employing appropriate functionals and basis sets, the GIAO approach can provide theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts that are often in good agreement with experimental data. nih.gov This computational analysis can be particularly useful in distinguishing between possible isomers and in understanding the electronic factors that govern the observed chemical shifts. nih.gov For this compound, a GIAO calculation would provide a theoretical spectrum that could be compared with experimental data to confirm the structural assignment.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of a compound. For this compound, with a molecular formula of C₈H₆FNO, the theoretical exact mass can be calculated. An experimental HRMS measurement would confirm this elemental composition, providing strong evidence for the identity of the compound.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Adduct | Calculated m/z |

| C₈H₆FNO | 151.04333 | [M+H]⁺ | 152.05111 |

| C₈H₆FNO | 151.04333 | [M+Na]⁺ | 174.03305 |

(Note: The m/z values are calculated based on the exact masses of the most abundant isotopes of each element.)

In mass spectrometry, molecules are ionized and can subsequently break apart into smaller fragments. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. The fragmentation of this compound would likely proceed through characteristic pathways for benzoxazole derivatives.

Common fragmentation pathways could include the loss of small neutral molecules such as CO or HCN from the oxazole ring. The methyl group could be lost as a methyl radical (•CH₃), leading to a significant fragment ion. The stability of the benzoxazole ring system would likely result in a prominent molecular ion peak in the mass spectrum. Analysis of the fragmentation pattern, in conjunction with HRMS data, provides a powerful method for confirming the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorptions corresponding to its specific structural features. The analysis of this spectrum allows for the confirmation of the benzoxazole core, the aromatic system, and the fluoro and methyl substituents.

The vibrational modes of this compound can be assigned to specific bonds and functional groups. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org The C-C stretching vibrations within the benzene ring are expected to produce bands in the 1600-1400 cm⁻¹ range. libretexts.org The presence of the methyl group (-CH₃) is confirmed by characteristic C-H stretching bands between 2960 and 2850 cm⁻¹ and bending vibrations around 1470-1350 cm⁻¹. pressbooks.publibretexts.org

The benzoxazole moiety itself has several distinct vibrational signatures. The C=N stretching vibration of the oxazole ring is typically observed in the 1680-1640 cm⁻¹ region. The C-O-C stretching of the ether linkage within the oxazole ring gives rise to absorptions as well. The C-F bond introduces a strong stretching vibration, which is characteristically found in the 1250-1000 cm⁻¹ region of the spectrum.

A summary of the expected characteristic IR absorption bands for this compound is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Ar-H | 3100–3000 | Medium |

| Aliphatic C-H Stretch | -CH₃ | 2960–2850 | Medium |

| C=N Stretch | Oxazole Ring | 1680–1640 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1600–1400 | Variable |

| Aliphatic C-H Bend | -CH₃ | 1470–1350 | Variable |

| C-F Stretch | Ar-F | 1250–1000 | Strong |

| Aromatic C-H Out-of-Plane Bend | Ar-H | 900–675 | Strong |

This table is based on established ranges for functional group absorptions. libretexts.orgpressbooks.publibretexts.org

X-ray Diffraction Analysis for Solid-State Structure Determination

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated to play a crucial role in stabilizing its crystal structure. These include:

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors like O-H or N-H, weak C-H···N and C-H···O hydrogen bonds could form between the aromatic or methyl C-H groups and the nitrogen or oxygen atoms of the oxazole ring in adjacent molecules. The electronegative fluorine atom could also act as a weak hydrogen bond acceptor (C-H···F).

π-π Stacking: The planar, electron-rich benzoxazole ring system is expected to facilitate π-π stacking interactions between parallel-oriented molecules. These interactions are a significant cohesive force in the crystal packing of many aromatic compounds.

Halogen Bonding: The fluorine atom at the 5-position could potentially participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic site on a neighboring molecule.

Analysis of these interactions, often visualized using Hirshfeld surface analysis, helps in understanding the forces that direct the crystal packing and influence the material's physical properties. nih.govnajah.edu

The benzoxazole ring system is inherently planar. Therefore, the conformational analysis of this compound in the crystalline state would primarily focus on the orientation of the methyl group's hydrogen atoms and the planarity of the fused ring system. Any slight deviations from planarity, such as minor puckering or twisting, would be precisely quantified by XRD. The analysis would also confirm the relative positions of the fluoro and methyl substituents on the benzene ring, verifying the compound's regiochemistry.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of a molecule. These properties are dictated by the nature of its chromophores and the electronic transitions between molecular orbitals.

Molecules containing π-electron systems and heteroatoms with non-bonding electrons, known as chromophores, can absorb light in the ultraviolet (UV) and visible regions, promoting electrons to higher energy orbitals. msu.edu The benzoxazole core of this compound acts as an effective chromophore. The UV-Vis absorption spectrum is expected to show distinct bands corresponding to π → π* transitions associated with the aromatic system.

While a specific spectrum for this compound is not documented in the search results, data for the related 2-Methylbenzoxazole (B1214174) shows absorption maxima in the ultraviolet range (231, 270, and 277 nm in cyclohexane). tugraz.at The introduction of a fluorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) onto the benzene ring would be expected to modulate the energy of the molecular orbitals and thus shift the absorption maxima (λmax). These shifts, known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts, provide valuable information about the electronic effects of the substituents.

Many benzoxazole derivatives are known to be fluorescent, and this compound is expected to exhibit this property. After absorbing a photon and reaching an excited electronic state, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence.

Key properties of its fluorescence would include:

Emission Spectrum: The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy). For 2-Methylbenzoxazole, emission maxima are reported at 290, 300, and 322 nm. tugraz.at The substituents on this compound would likely influence the position of its emission maximum.

Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield indicates that fluorescence is a dominant relaxation pathway. Quantum yields for fluorescent dyes can range widely.

Stokes Shift: This is the difference in energy (or wavelength) between the position of the absorption maximum (λabs) and the emission maximum (λem). A larger Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption.

A hypothetical summary of the photophysical properties is provided below.

| Parameter | Description | Expected Value Range for Benzoxazoles |

| Absorption Max (λabs) | Wavelength of maximum light absorption | ~270–300 nm |

| Emission Max (λem) | Wavelength of maximum fluorescence emission | ~300–350 nm |

| Quantum Yield (ΦF) | Efficiency of fluorescence (photons emitted / photons absorbed) | 0.1–0.8 |

| Stokes Shift (nm) | Difference between the absorption and emission maxima (λem - λabs) | 20–50 nm |

This table presents typical ranges for benzoxazole-type fluorophores and is for illustrative purposes.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

No publically available research data was found for this specific topic.

Advanced Materials Science Applications of Fluorinated Benzoxazoles

Polymer Chemistry and High-Performance Materials

The robustness of the fluorinated benzoxazole (B165842) moiety makes it a critical component in the synthesis of high-performance polymers. These polymers are designed for applications that demand exceptional thermal, mechanical, and electrical properties.

Synthesis of Fluorinated Poly(imide benzoxazole)s

Fluorinated poly(imide-benzoxazole)s (PIBOs) are a class of polymers that combine the excellent thermal and mechanical stability of polyimides with the desirable properties conferred by the benzoxazole and fluorine-containing groups. One prominent synthetic route involves a thermal rearrangement reaction of an ortho-hydroxy polyimide (also known as o-hydroxy polyimide) structure that has been introduced into the polymer main chain. periodikos.com.br This process increases the molar volume of the resulting polymer, which contributes to its low dielectric properties.

Another established method involves the preparation of organo-soluble polyimide resins which are then converted into PIBOs. For instance, nano-fibrous membranes of PIBO have been successfully fabricated from polyimide resins derived from 2,2′-bis(3,4-dicarboxy-phenyl)hexafluoropropane dianhydride (6FDA) and aromatic diamines that contain ortho-hydroxy-substituted benzamide (B126) units. nih.gov These precursor polyimide nano-fibers are then subjected to thermal dehydration at high temperatures, typically around 350°C in a nitrogen atmosphere, to facilitate the cyclization process that forms the benzoxazole rings. nih.gov The resulting fluoro-containing PIBOs exhibit remarkable thermal stability and low dielectric constants. nih.gov

Applications in Dielectric Materials, Films, and Protective Coatings

The presence of fluorine in the polymer structure is key to achieving low dielectric properties, which are essential for materials used in advanced microelectronics, particularly for ultra-large-scale integration (ULSI) circuits and 5G communication hardware. periodikos.com.brnih.gov The fluorine atoms increase the free volume within the polymer matrix and lower the electronic polarizability, both of which contribute to a reduction in the dielectric constant (Dk) and dielectric loss (Df). periodikos.com.br

Research has demonstrated that fluorinated poly(benzoxazole-co-imide)s can achieve a low dielectric constant of 2.54 and a low dielectric loss of 0.00585 at a frequency of 10 GHz. periodikos.com.br Furthermore, electrospun nano-fibrous membranes made from fluoro-containing PIBOs have shown even lower dielectric constants, with values reported as low as 1.64 at 1 MHz. nih.gov These properties, combined with low water absorption, make these materials excellent candidates for use as dielectric films and insulating layers in high-frequency applications. periodikos.com.brnih.gov Their high thermal stability also makes them suitable for durable protective coatings in harsh environments.

| Material | Dielectric Constant (Dk) | Frequency | Reference |

| Fluorinated Poly(benzoxazole-co-imide) (PBO-40) | 2.54 | 10 GHz | periodikos.com.br |

| Electrospun PIBO-1 NFM | 1.64 | 1 MHz | nih.gov |

| Electrospun PIBO-2 NFM | 1.82 | 1 MHz | nih.gov |

Development of Matrix Resins, High-Modulus Fibers, and Structural Adhesives

The exceptional thermal and mechanical properties of PIBOs make them suitable for use as matrix resins in advanced composites, as high-modulus fibers, and as structural adhesives for aerospace and other demanding industries. A series of poly(benzoxazole imide)s (PBOPIs) prepared from isomeric diamine monomers containing a benzoxazole moiety demonstrated excellent mechanical strength. nih.gov

These polymers exhibit high glass transition temperatures (Tg), often ranging from 285°C to over 310°C, and superior thermal stability, with 5% weight loss temperatures (Td5%) exceeding 500°C in a nitrogen atmosphere. nih.govnih.gov Mechanically, they show high tensile strengths between 103 and 126 MPa and tensile moduli in the range of 2.9 to 3.7 GPa. nih.gov The combination of thermal resilience and mechanical robustness allows these materials to maintain their structural integrity at elevated temperatures, a critical requirement for matrix resins and structural adhesives in high-performance applications. The development of PIBO nano-fibrous membranes also points to their potential in creating high-modulus fibers. nih.gov

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 285 - 363 °C | nih.gov |

| 5% Weight Loss Temperature (Td5%) | 510 - 564 °C | nih.gov |

| Tensile Strength | 103 - 126 MPa | nih.gov |

| Tensile Modulus | 2.9 - 3.7 GPa | nih.gov |

Monomers for Vapor Phase Deposition-Polymerization

Vapor phase deposition (VPD) polymerization is a solvent-free technique for creating uniform, thin polymer films with fewer defects than conventional solution-casting methods, making it highly advantageous for microelectronics. mdpi.com In this process, monomeric precursors are vaporized, transported to a substrate, and polymerized directly on the surface. rsc.org Research into new monomers for VPD has identified functionalized benzoxazoles as promising candidates. mdpi.com Specifically, dihalomethyl and monohalomethyl derivatives of aromatic benzoxazoles have been synthesized and are being investigated as potential monomers for creating polybenzoxazole films via VPD. mdpi.com Although the synthesis of strained cyclic dimers of benzoxazoles for ring-opening polymerization proved challenging, attempts to form them often resulted in polymerization, demonstrating the facile reactivity of these functionalized monomers. mdpi.com

Optoelectronic Materials

The rigid, conjugated structure of the benzoxazole ring system, particularly when modified with fluorine atoms and other functional groups, gives rise to unique photophysical properties. These characteristics are exploited in the development of materials for optoelectronic applications.

Photoluminescent Dyes and Photochromatic Agents

Benzoxazole derivatives are a well-established class of fluorescent compounds. researchgate.net The incorporation of fluorine can further enhance their photoluminescent properties. These compounds absorb light in the ultraviolet range and emit it in the visible spectrum, with the specific wavelengths depending on the molecular structure and substitutions.

A series of synthesized 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] mdpi.comperiodikos.com.broxazole (B20620) derivatives were found to be fluorescent, absorbing light in the 296–332 nm range and emitting it between 368–404 nm with high quantum yields. researchgate.net Similarly, benzoxazole derivatives featuring laterally multifluorinated biphenyl (B1667301) units exhibit intense photoluminescence, with emission peaks recorded at 390–392 nm upon excitation at their absorption maxima of 327–330 nm. semanticscholar.orgtandfonline.com

The photophysical properties can be fine-tuned. For example, fluorosulfate (B1228806) derivatives of 2-(hydroxyphenyl)benzoxazoles have been studied, with one para-fluorosulfate derivative showing a high photoluminescence quantum yield of up to 64% in acetonitrile. mdpi.com Furthermore, fluorinated benzoxazole graft copolymers have demonstrated excellent chromaticity tuning in photoluminescence, with emissions ranging from green to white, making them suitable for use in tunable and white light-emitting diodes (LEDs). aip.org The inherent fluorescence of these compounds makes them valuable as photoluminescent dyes and as active components in optoelectronic devices. researchgate.net

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Reference |

| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] mdpi.comperiodikos.com.broxazole derivatives | 296 - 332 | 368 - 404 | researchgate.net |

| Benzoxazoles with multifluorinated biphenyl units | 327 - 330 | 390 - 392 | semanticscholar.orgtandfonline.com |

| 2-(4-hydroxyphenyl)benzoxazole fluorosulfate derivative | Not specified | ~450 (in ACN) | mdpi.com |

Laser Dyes and Fluorescent Brighteners

Benzoxazole derivatives are a well-established class of organic compounds utilized in the development of laser dyes. Their rigid, conjugated structures often lead to high fluorescence quantum yields and good photostability, which are critical properties for efficient laser action. The emission wavelength of benzoxazole-based dyes can be tuned by modifying the substitution pattern on the aromatic rings.

In the realm of fluorescent brighteners, or optical brightening agents (OBAs), benzoxazole derivatives are known to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum. This property results in a whitening effect when applied to textiles, papers, and plastics. The fluorescence efficiency and absorption characteristics of 5-Fluoro-6-methylbenzoxazole would determine its suitability for such applications. The substitution pattern is crucial in optimizing these properties for specific industrial requirements.

Table 1: Potential Photophysical Properties of this compound (Inferred)

| Property | Anticipated Influence of Substituents |

| Absorption Maximum (λabs) | Likely in the UV-A region (315-400 nm) |

| Emission Maximum (λem) | Expected in the blue region of the visible spectrum (400-500 nm) |

| Fluorescence Quantum Yield (ΦF) | Potentially high, influenced by the rigidity of the benzoxazole core |

| Photostability | Generally good for benzoxazole derivatives |

Advanced Probes and Sensors

The inherent fluorescence of the benzoxazole core makes it an excellent scaffold for the design of fluorescent probes and sensors. The sensitivity and selectivity of these sensors can be tailored by introducing specific functional groups that interact with the target analyte.

Benzoxazole derivatives have been successfully employed as fluorescent probes for pH sensing. The fluorescence of these probes can be modulated by pH-dependent changes in their electronic structure. For instance, protonation or deprotonation of a functional group attached to the benzoxazole ring system can alter the ICT process, leading to a "turn-on" or "turn-off" fluorescent response or a ratiometric change in emission.

Studies on other fluorinated benzoxazoles have demonstrated their sensitivity to pH changes. For example, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole exhibits significant fluorescence enhancement in the pH range of 7-8. It is plausible that this compound could also exhibit pH-dependent fluorescence, although the specific pH range of sensitivity would depend on the electronic effects of the fluoro and methyl substituents. The development of benzoxazole-based probes for alkaline pH ranges has also been reported, indicating the versatility of this chemical class in pH sensing applications.

The benzoxazole framework can be functionalized with chelating moieties to create fluorescent sensors for metal cations. Upon binding of a metal ion, the photophysical properties of the benzoxazole derivative can be significantly altered through mechanisms such as chelation-enhanced fluorescence (CHEF), chelation-quenched fluorescence (CHQ), or through modulation of ICT.

While there is no specific data on this compound for this application, the broader class of benzoxazole derivatives has shown promise in detecting a variety of metal ions, including Zn2+, Cd2+, and Mg2+. The selectivity of these sensors is dictated by the nature and position of the chelating groups. The fluorine and methyl groups on the benzoxazole ring of this compound could influence the binding affinity and selectivity towards different metal cations by modifying the electron density of the chelating site.

Table 2: Potential Sensing Applications of Functionalized this compound Derivatives

| Analyte | Sensing Mechanism | Potential Application |

| Protons (pH) | Modulation of Intramolecular Charge Transfer (ICT) upon protonation/deprotonation | Biological imaging, environmental monitoring |

| Metal Cations | Chelation-Enhanced Fluorescence (CHEF) or Chelation-Quenched Fluorescence (CHQ) | Medical diagnostics, environmental analysis |

Redox-Active Organic Materials for Energy Storage

The search for sustainable and high-performance energy storage solutions has led to growing interest in redox-active organic materials for applications such as organic batteries. Benzoxazole derivatives are among the heterocyclic compounds being investigated for their potential as redox-active components in these devices. The ability of the benzoxazole core to undergo reversible redox reactions makes it a candidate for use in either the anode or cathode of an organic battery.

Recent research has explored the use of pyridinium-benzoxazole-based polymers as anode materials in all-organic batteries. These materials have demonstrated promising electrochemical performance, including high capacity utilization. The introduction of fluorine atoms into redox-active organic molecules has been shown to be an effective strategy for increasing their redox potential. This is a desirable characteristic for cathode materials as it can lead to higher cell voltages.

Therefore, it is conceivable that this compound, or polymers derived from it, could function as a redox-active material for energy storage. The electron-withdrawing nature of the fluorine atom would be expected to raise the redox potential of the molecule compared to its non-fluorinated counterpart. The methyl group could influence the material's solubility in electrolytes and its solid-state packing, which are also important factors for battery performance. Further research would be needed to synthesize and characterize the electrochemical properties of this compound to fully assess its potential in this emerging field.

Future Research Directions and Unexplored Avenues for 5 Fluoro 6 Methylbenzoxazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research should prioritize the development of novel synthetic routes for 5-Fluoro-6-methylbenzoxazole that offer improved efficiency, selectivity, and sustainability. Current synthetic methods can be expanded upon by exploring several modern approaches that have shown promise for the synthesis of related benzoxazole (B165842) derivatives.

One promising direction is the application of flow chemistry . Continuous flow reactors offer precise control over reaction parameters such as temperature and mixing, which can lead to higher yields, reduced reaction times, and improved safety, especially for exothermic reactions. nih.govacs.org The unstable intermediates that can form during the synthesis of benzoxazoles can be managed more effectively in a flow system, minimizing byproduct formation. nih.govacs.org

Furthermore, the development of novel catalytic methods could significantly enhance the synthesis of this compound. This includes the exploration of copper-catalyzed C-H functionalization and C-O bond formation, which could provide a more direct and atom-economical approach to the benzoxazole core. acs.org Palladium-catalyzed regioselective C-H bond arylations at specific positions of the benzoxazole ring have been demonstrated for other derivatives and could be adapted to introduce further complexity to the this compound scaffold. acs.org

Finally, there is a need to develop more environmentally benign synthetic methods . This could involve the use of greener solvents, milder reaction conditions, and recyclable catalysts to reduce the environmental impact of the synthesis. nih.gov

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved yield and purity, shorter reaction times. nih.govacs.org |

| Catalytic C-H Functionalization | Increased atom economy, direct introduction of functional groups. acs.orgacs.org |

| Green Chemistry Approaches | Reduced environmental impact, use of safer reagents and solvents. nih.gov |

In-Depth Mechanistic Studies of Specific Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and designing new ones. Future research should focus on detailed mechanistic studies to elucidate the intricate steps of these reactions.

Investigating the kinetics of the cyclization process to form the benzoxazole ring will provide valuable data on the rate-determining steps and the influence of substituents on the reaction rate. acs.orgacs.org This knowledge can be used to fine-tune reaction conditions for optimal efficiency.

Furthermore, elucidating the role of catalysts in C-H activation and other functionalization reactions is paramount. acs.orgacs.org Understanding the catalytic cycle and the nature of the active catalytic species will enable the design of more efficient and selective catalysts specifically for this compound. A proposed general mechanism for benzoxazole synthesis often involves the activation of a carbonyl group, nucleophilic attack, intramolecular cyclization, and elimination. nih.gov Detailed experimental and computational studies can confirm and refine these proposed pathways for the specific case of this compound. nih.gov

| Area of Mechanistic Study | Research Focus | Importance |

| Reaction Kinetics | Determining rate laws and activation parameters for key synthetic steps. acs.orgacs.org | Optimization of reaction conditions (temperature, concentration, catalyst loading). |

| Catalyst Function | Identifying the active catalytic species and elucidating the catalytic cycle. acs.orgacs.org | Design of more efficient and selective catalysts. |

| Reaction Intermediates | Spectroscopic identification and characterization of transient species. acs.orgacs.org | Validation of proposed reaction pathways. |

Advanced Computational Modeling for Predictive Design

Advanced computational modeling presents a powerful tool for accelerating the discovery and development of new applications for this compound. By employing theoretical calculations, researchers can predict molecular properties and design novel derivatives with desired functionalities.

Density Functional Theory (DFT) can be utilized to investigate the electronic structure, geometry, and reactivity of this compound and its derivatives. nih.gov Such studies can provide insights into the molecule's stability, spectroscopic properties, and the effect of substituents on its electronic character. nih.gov Time-dependent DFT (TD-DFT) calculations can further predict the absorption and emission spectra, which is valuable for designing molecules with specific photophysical properties. researchgate.net

Molecular docking simulations can be employed to predict the binding interactions of this compound derivatives with biological targets, such as enzymes and receptors. researchgate.netmdpi.comijpsdronline.com This in-silico screening can help identify promising candidates for further experimental investigation in drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop models that correlate the structural features of this compound derivatives with their biological activity or material properties. ijpsdronline.comnih.govtandfonline.com These models can then be used to predict the properties of yet-to-be-synthesized compounds, guiding the design of more potent or effective molecules. tandfonline.com

| Computational Method | Application for this compound | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. nih.govresearchgate.net | Molecular geometry, electronic properties, reaction energetics. nih.govnih.gov |

| Molecular Docking | Prediction of binding modes with biological targets. researchgate.netmdpi.comijpsdronline.com | Binding affinity, interaction patterns. nih.gov |

| QSAR | Correlation of molecular structure with activity/properties. ijpsdronline.comnih.govtandfonline.com | Biological activity, material performance. |

Exploration of New Materials Applications Based on Unique Structural Features

The unique combination of a fluorine atom and a methyl group on the benzoxazole core of this compound suggests its potential for use in novel materials with tailored properties. Future research should explore these possibilities in various fields of materials science.

The benzoxazole moiety is known to be a component of high-performance polymers, such as polybenzoxazoles (PBOs) , which exhibit exceptional thermal stability. acs.org The incorporation of this compound into polymer backbones could lead to the development of new PBOs with modified properties, such as improved processability or specific gas separation characteristics. doi.org The synthesis of poly(benzoxazole imide)s from diamines containing a benzoxazole moiety has been reported, and a similar approach could be adopted for this compound-containing monomers. rsc.org

The inherent fluorescence of some benzoxazole derivatives suggests that this compound could be a building block for organic electronic materials . nih.gov Its potential use in organic light-emitting diodes (OLEDs), sensors, or as a fluorescent probe warrants investigation. The fluorine substituent can influence the electronic properties and intermolecular interactions, which are critical for the performance of such materials.

Furthermore, the rigid and planar structure of the benzoxazole ring system could be exploited in the design of liquid crystals or other self-assembling materials. The specific substitution pattern of this compound could lead to unique packing arrangements and mesophase behaviors.

Integration with Advanced Characterization Techniques for Real-Time Monitoring of Reactions and Dynamics

To gain a deeper understanding of the synthesis and behavior of this compound, future research should integrate advanced characterization techniques for real-time monitoring of reactions and molecular dynamics.

In operando spectroscopy , such as flow NMR and FTIR, can provide real-time information on the concentrations of reactants, intermediates, and products during a chemical reaction. acs.orgacs.orgmagritek.com This allows for the direct observation of reaction kinetics and the identification of transient species, which is invaluable for mechanistic studies and process optimization. acs.orgacs.orgmagritek.com

The application of advanced NMR techniques , such as two-dimensional NMR spectroscopy, can provide detailed structural information and insights into the dynamics of this compound and its derivatives in solution. These techniques can be used to study conformational changes, intermolecular interactions, and exchange processes.

Mass spectrometry coupled with techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to identify and characterize reaction intermediates and products with high sensitivity and accuracy. This is particularly useful for complex reaction mixtures where the isolation of individual components is challenging.

Q & A

Q. What are the standard synthetic routes for 5-Fluoro-6-methylbenzoxazole, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves cyclization of substituted 2-aminophenol derivatives. For example, halogenated precursors (e.g., 2-amino-4-fluorophenol) are treated with acetic anhydride or trimethylorthoacetate under reflux to form the benzoxazole core . Reaction parameters such as temperature (e.g., reflux vs. room temperature) and catalyst choice (e.g., acid vs. base) critically affect regioselectivity and purity. NMR and HPLC are essential for monitoring intermediate formation and final product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

- NMR : and NMR to confirm fluorine substitution and methyl group positioning .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography : For resolving ambiguous stereochemistry in derivatives (e.g., thiazolo-triazole analogs) .

- FT-IR : To track functional group transformations (e.g., C=O or C-F stretching) during synthesis .

Q. How can researchers optimize purification methods for this compound derivatives?

Recrystallization using polar aprotic solvents (e.g., DMF or DMSO) is common for removing unreacted precursors. Column chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 10–40%) resolves structurally similar impurities . Purity validation via melting point analysis and HPLC (C18 columns, acetonitrile/water mobile phase) is recommended .

Advanced Research Questions